4'-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1'-biphenyl]-4-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is a complex organic compound featuring an adamantane moiety, a biphenyl structure, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the formation of the imino group and the biphenyl structure. The final step involves acetylation to introduce the acetate group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell proliferation. The imino group may also play a role in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Adamantan-1-ylphenol: Shares the adamantane moiety but lacks the biphenyl and imino groups.
Adamantan-1-yl Acrylate: Contains the adamantane structure but differs in the functional groups attached.
Uniqueness
4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is unique due to its combination of the adamantane, biphenyl, and imino groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-[4-[[4-(1-adamantyl)-2-methylphenyl]iminomethyl]phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO2/c1-21-13-29(32-17-24-14-25(18-32)16-26(15-24)19-32)9-12-31(21)33-20-23-3-5-27(6-4-23)28-7-10-30(11-8-28)35-22(2)34/h3-13,20,24-26H,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZOMOQSCZHYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N=CC5=CC=C(C=C5)C6=CC=C(C=C6)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.